Anti-MRSA Potency: TDEYA Displays Distinct MIC Profile Compared to Its Deacetylated Metabolite TDEA and Co-Isolated Sesquiterpene Lactones
In a direct head-to-head broth microdilution assay against methicillin-resistant S. aureus ATCC 33591, TDEYA (compound 3) exhibited an MIC of 64 µg/mL, while its hydrolysis product TDEA (compound 4) achieved an MIC of 16 µg/mL—a 4-fold potency gain upon deacetylation. By contrast, the co-isolated sesquiterpene lactone atractylenolide I (compound 2) required 128 µg/mL, and atractylenolide III (compound 1) reached 32 µg/mL. Against a panel of 10 clinical MRSA isolates, TDEYA MICs spanned 8–256 µg/mL, whereas TDEA ranged 4–64 µg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus ATCC 33591 and clinical isolates |
|---|---|
| Target Compound Data | TDEYA MIC = 64 µg/mL (ATCC 33591); 8–256 µg/mL (10 clinical MRSA isolates) |
| Comparator Or Baseline | TDEA MIC = 16 µg/mL (ATCC 33591), 4–64 µg/mL (clinical); Atractylenolide III MIC = 32 µg/mL; Atractylenolide I MIC = 128 µg/mL; Ampicillin MIC = 32 µg/mL (ATCC 33591), 16–512 µg/mL (clinical) |
| Quantified Difference | TDEA is 4-fold more potent than TDEYA against ATCC 33591; TDEYA is 2-fold more potent than atractylenolide I but 2-fold less potent than atractylenolide III against the same strain. |
| Conditions | Broth microdilution method; Mueller-Hinton broth; ATCC 33591 (mecA+) and 10 clinical MRSA isolates; ampicillin as reference antibiotic. |
Why This Matters
Procurement of TDEYA rather than TDEA is appropriate when the diacetate prodrug is required for stability, synthetic manipulation, or ARE-based screening, while anti-MRSA studies demanding maximal potency should consider the hydrolyzed TDEA form.
- [1] Antibacterial Activity of Phytochemicals Isolated from Atractylodes japonica against Methicillin-Resistant Staphylococcus aureus. Molecules 2010, 15(10), 7395-7402. doi:10.3390/molecules15107395 View Source
